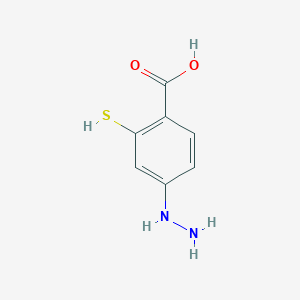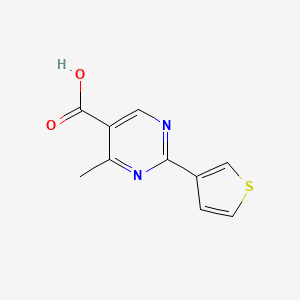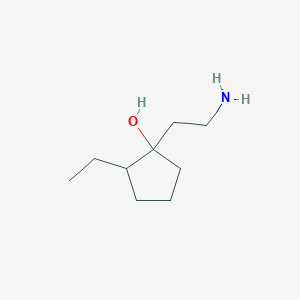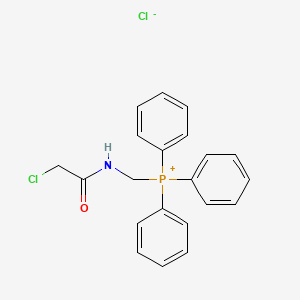
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H4F3NaO3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 30-40°C. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfones and other sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfinic acid sodium salt
- p-Toluenesulfinic acid sodium salt
- Methanesulfinic acid sodium salt
Uniqueness
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethoxy group also enhances the compound’s stability and solubility in various solvents .
Propriétés
Formule moléculaire |
C7H4F3NaO3S |
|---|---|
Poids moléculaire |
248.16 g/mol |
Nom IUPAC |
sodium;2-(trifluoromethoxy)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-3-1-2-4-6(5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
Clé InChI |
CRHIIMLRMINFEB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)




![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)




![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)



